molecular formula C19H14N4O2S B10868396 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile

4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile

Cat. No.: B10868396
M. Wt: 362.4 g/mol
InChI Key: PTKYNGRZKVSGLF-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile is an organic compound that features a benzothiazole ring, a morpholine ring, and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Benzothiazole Ring to the Benzene Ring: This can be achieved through a nucleophilic aromatic substitution reaction where the benzothiazole ring is attached to a halogenated benzene derivative.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a substitution reaction where a suitable leaving group on the benzene ring is replaced by the morpholine ring.

    Introduction of the Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the morpholine ring.

    Reduction: Reduction reactions could potentially reduce the cyano groups to amines.

    Substitution: The compound can undergo various substitution reactions, particularly at positions on the benzene ring that are not sterically hindered.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenated compounds, nucleophiles such as amines or thiols, and suitable catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, reduction could yield primary or secondary amines, and substitution could yield a variety of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound could be investigated for its potential biological activity. Compounds containing benzothiazole and morpholine rings are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structure suggests that it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials. For example, it could be used as a precursor for the synthesis of polymers or as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-yloxy)benzene-1,2-dicarbonitrile: Lacks the morpholine ring, which could affect its biological activity and chemical reactivity.

    5-(Morpholin-4-yl)benzene-1,2-dicarbonitrile: Lacks the benzothiazole ring, which could affect its stability and reactivity.

    4-(1,3-Benzothiazol-2-yloxy)-5-(piperidin-4-yl)benzene-1,2-dicarbonitrile: Contains a piperidine ring instead of a morpholine ring, which could affect its solubility and biological activity.

Uniqueness

The uniqueness of 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile lies in its combination of functional groups. The presence of both benzothiazole and morpholine rings, along with the cyano groups, gives it a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C19H14N4O2S/c20-11-13-9-16(23-5-7-24-8-6-23)17(10-14(13)12-21)25-19-22-15-3-1-2-4-18(15)26-19/h1-4,9-10H,5-8H2

InChI Key

PTKYNGRZKVSGLF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)OC3=NC4=CC=CC=C4S3

Origin of Product

United States

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